1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-23(16-6-4-3-5-7-16)21(26)22-15-12-20(25)24(14-15)17-8-9-18-19(13-17)28-11-10-27-18/h8-9,13,15-16H,2-7,10-12,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWKYDQTXUXTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate. This intermediate can be synthesized by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions .
The next step involves the formation of the pyrrolidinyl moiety, which can be achieved through cyclization reactions. The final step is the coupling of the cyclohexyl and ethylurea groups to the pyrrolidinyl-benzodioxin intermediate. This step often requires the use of coupling agents and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Key Intermediates and Mechanisms
Reaction Conditions and Optimization
Benzodioxin Core Formation
Pyrolidinone Ring Synthesis
Urea Linkage Formation
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 432.53 g/mol | Mass Spectrometry |
| Melting Point | 185–190°C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO, insoluble in H2O | UV-Vis Spectroscopy |
Research Findings and Implications
The compound exhibits structural similarities to benzodioxane derivatives reported in WO2018002437A1 , which are known for their potential in medicinal chemistry. The urea linkage suggests possible applications in enzyme inhibition, while the benzodioxin moiety may contribute to antioxidant activity. Further studies on bioavailability and pharmacokinetics are recommended to evaluate its therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a cyclohexyl group, a benzodioxin moiety, and a pyrrolidinyl unit. These structural components contribute to its potential biological activities.
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea exhibit significant anticancer properties. For instance, derivatives have shown cytostatic activity against various cancer cell lines, including pancreatic cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival .
2. Neuropharmacology
Research has also explored the neuropharmacological effects of this compound class. Some derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting potential use in treating epilepsy or seizure disorders. For example, compounds were tested using maximal electroshock and pentylenetetrazole models to assess their efficacy in preventing seizures .
3. Analgesic Properties
The analgesic effects of related compounds have been documented, indicating their potential for pain management. Studies have shown that certain derivatives can provide antinociceptive effects in formalin-induced pain models, suggesting that they may act through modulation of pain pathways .
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Compound Tested | Result |
|---|---|---|---|
| Anticancer | DAN-G pancreatic cancer cells | 1-cyclohexyl derivative | Significant cytostatic activity |
| Anticonvulsant | Maximal electroshock model | 5-oxopyrrolidin derivatives | Effective seizure prevention |
| Analgesic | Formalin pain model | Selected derivatives | Notable antinociceptive effects |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that yield various derivatives with altered pharmacological profiles. The exploration of these derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Core Structure Comparison
The compound shares a urea backbone and benzodioxin-pyrrolidinone core with several analogues. Key structural variations include:
*Inferred from substituents; †Calculated based on formula; ‡Estimated via substituent contributions.
Key Observations
- Lipophilicity (XlogP): The target compound’s cyclohexyl and ethyl groups increase lipophilicity (XlogP ~2.8) compared to MLS001235152 (XlogP 1.9) and the bis(2-methoxyethyl) analogue (XlogP ~1.5).
- Hydrogen Bonding: All three compounds exhibit 2 H-bond donors (urea NH groups), but the bis(2-methoxyethyl) variant has fewer donors, possibly reducing target engagement specificity .
Biological Activity
The compound 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.
Structural Formula
The structural formula of this compound can be represented as follows:
This structure includes a cyclohexyl group, a benzodioxin moiety, and a pyrrolidinone derivative, which contribute to its unique pharmacological profile.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity : Similar to other compounds in its class, it may have applications in treating schizophrenia and other psychotic disorders.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly reducing oxidative stress in neuronal cells.
Case Studies
- Antipsychotic Efficacy : A study evaluated the effects of this compound on animal models of schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to control groups, supporting its potential use as an antipsychotic agent .
- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism that could be beneficial in neurodegenerative conditions .
In Vivo Studies
Recent investigations have focused on the compound's efficacy in vivo:
- Study Design : Mice were administered varying doses of the compound to assess behavioral changes and physiological responses.
- Results : Significant improvements were noted in cognitive tasks associated with dopaminergic function, reinforcing the compound's potential as a therapeutic agent for cognitive impairments .
In Vitro Studies
In vitro experiments have also been conducted:
Q & A
Basic Research Questions
Q. How can the molecular structure of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea be experimentally determined?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. Refinement can be performed using programs like SHELXL , which is widely validated for small-molecule crystallography . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Pair this with density functional theory (DFT) calculations to validate bond lengths and angles.
Q. What spectroscopic techniques are suitable for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and cyclohexyl/benzodioxin moieties.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches in the pyrrolidinone ring (1650–1750 cm) and urea linkages (1640–1680 cm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Catalytic Cross-Coupling : Explore palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to assemble the benzodioxin-pyrrolidinone core, as demonstrated in analogous pyrazole-based syntheses .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for the ethylurea substituent .
Q. What strategies can resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclohexyl vs. aryl groups) and assess impact on target binding.
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with proposed biological targets (e.g., kinases or GPCRs). Validate with experimental IC values .
- Dose-Response Analysis : Employ Hill slope calculations to distinguish between allosteric vs. competitive inhibition mechanisms .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH-Dependent Degradation Studies : Incubate the compound in buffers mimicking gastric (pH 2) and plasma (pH 7.4) environments. Monitor degradation via HPLC at 24-hour intervals.
- Metabolite Identification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect oxidative metabolites (e.g., CYP450-mediated hydroxylation of the benzodioxin ring) .
Methodological Considerations for Experimental Design
Q. What theoretical frameworks guide the study of this compound’s mechanism of action?
- Methodological Answer : Link research to molecular pharmacology (e.g., lock-and-key theory for enzyme inhibition) or cheminformatics (quantitative structure-activity relationship models). For example, use the Hammett equation to correlate electronic effects of substituents with bioactivity .
Q. How can process control strategies enhance reproducibility in synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation in real time .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
